molecular formula C19H22F2N2O2 B6007157 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol

5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol

Cat. No. B6007157
M. Wt: 348.4 g/mol
InChI Key: UIYZETAYHWXNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Mechanism of Action

5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol inhibits the activity of various kinases, including BTK, ITK, and JAK3, by binding to the ATP-binding site of these kinases. This blocks the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and survival. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol also inhibits the activation of immune cells, leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has been shown to have significant anti-tumor activity in preclinical studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for autoimmune diseases.

Advantages and Limitations for Lab Experiments

5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has several advantages for lab experiments. It has high potency and selectivity for its target kinases, making it a useful tool for studying the role of these kinases in various biological processes. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol also has good pharmacokinetic properties, making it a potential therapeutic option for cancer and autoimmune diseases.
However, there are also limitations to the use of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in lab experiments. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has not yet been approved for clinical use, so its safety and efficacy in humans are still unknown. Additionally, 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has not been extensively studied in combination with other drugs, so its potential interactions with other drugs are not well understood.

Future Directions

For the study of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol include the development of combination therapies, the study of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in other diseases, and the development of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol analogs with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol involves the reaction of 5-(2-hydroxy-4-methoxyphenyl)-1-piperidinylmethanol with 3,4-difluoroaniline in the presence of a catalyst. The resulting product is then purified to obtain 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol in its pure form. The synthesis method has been optimized to produce high yields of 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol with high purity.

Scientific Research Applications

5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has been extensively studied for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the proliferation and survival of cancer cells and the activation of immune cells. 5-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for autoimmune diseases.

properties

IUPAC Name

5-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O2/c1-25-19-7-4-13(9-18(19)24)11-23-8-2-3-15(12-23)22-14-5-6-16(20)17(21)10-14/h4-7,9-10,15,22,24H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYZETAYHWXNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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